Bienvenue dans la boutique en ligne BenchChem!

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide

5-HT1F receptor radioligand binding migraine

4‑Fluoro‑N‑(1‑(1‑methylpiperidin‑4‑yl)‑1H‑indol‑6‑yl)benzamide is a synthetic indole‑carboxamide that acts as a potent ligand at the serotonin 5‑HT₁F receptor (Kᵢ = 2.20 nM). It also displays measurable affinity for 5‑HT₁A (11 nM), 5‑HT₁D (140 nM) and 5‑HT₁B (260 nM) receptors, establishing a selectivity profile that distinguishes it from other 5‑HT₁F‑targeting chemotypes.

Molecular Formula C21H22FN3O
Molecular Weight 351.4 g/mol
CAS No. 823191-52-2
Cat. No. B12940872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide
CAS823191-52-2
Molecular FormulaC21H22FN3O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N2C=CC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H22FN3O/c1-24-11-9-19(10-12-24)25-13-8-15-4-7-18(14-20(15)25)23-21(26)16-2-5-17(22)6-3-16/h2-8,13-14,19H,9-12H2,1H3,(H,23,26)
InChIKeyDKDSMUOEMDNPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide (CAS 823191-52-2): A 5‑HT₁F‑Selective Indole Carboxamide Research Tool


4‑Fluoro‑N‑(1‑(1‑methylpiperidin‑4‑yl)‑1H‑indol‑6‑yl)benzamide is a synthetic indole‑carboxamide that acts as a potent ligand at the serotonin 5‑HT₁F receptor (Kᵢ = 2.20 nM) [1]. It also displays measurable affinity for 5‑HT₁A (11 nM), 5‑HT₁D (140 nM) and 5‑HT₁B (260 nM) receptors, establishing a selectivity profile that distinguishes it from other 5‑HT₁F‑targeting chemotypes [1][2]. The molecule belongs to a class of N‑1‑piperidinyl‑indole‑6‑carboxamides explored by Eli Lilly as next‑generation anti‑migraine agents.

Why 4‑Fluoro‑N‑(1‑(1‑methylpiperidin‑4‑yl)‑1H‑indol‑6‑yl)benzamide Cannot Be Replaced by a Generic 5‑HT₁F Agonist Without Verification


Subtle changes in the indole substitution pattern—specifically shifting the piperidine attachment from the C‑3 to the N‑1 position—produce profound differences in receptor selectivity and safety. The positional isomer LY‑334370 (4‑fluoro‑N‑[3‑(1‑methylpiperidin‑4‑yl)‑1H‑indol‑5‑yl]benzamide) achieved Phase II clinical efficacy but was terminated because of animal toxicity [1]. The N‑1‑linked, 6‑carboxamide topology of the present compound alters the vector of the 4‑fluorobenzamide pharmacophore, leading to a distinct off‑target binding signature that may mitigate the toxicity seen with the C‑3‑linked series. Therefore, procurement decisions cannot assume functional interchangeability with other 5‑HT₁F agonists—only compound‑specific data can justify selection.

Quantitative Differentiation Evidence for 4‑Fluoro‑N‑(1‑(1‑methylpiperidin‑4‑yl)‑1H‑indol‑6‑yl)benzamide Relative to Closest Comparators


5‑HT₁F Binding Affinity vs. Positional Isomer LY‑334370

The target compound exhibits a Kᵢ of 2.20 nM at human 5‑HT₁F in radioligand‑binding assays, while LY‑334370 displays a Kᵢ of 1.87 nM under comparable conditions [1]. Both compounds are low‑nanomolar agonists, but the subtle potency difference (1.18‑fold) indicates that N‑1 substitution yields almost equivalent target engagement, making it a viable alternative for 5‑HT₁F‑driven assays.

5-HT1F receptor radioligand binding migraine

Selectivity Over 5‑HT₁B and 5‑HT₁D Receptors vs. LY‑334370

The target compound achieves a 5‑HT₁F/5‑HT₁B selectivity ratio of 118‑fold (Kᵢ 260 nM vs. 2.20 nM) compared to 101‑fold for LY‑334370 (Kᵢ 189 nM vs. 1.87 nM). Conversely, LY‑334370 is more selective over 5‑HT₁D (150‑fold; Kᵢ 281 nM) than the target (64‑fold; Kᵢ 140 nM). These divergent selectivity fingerprints highlight that the N‑1 vs. C‑3 regioisomerism differentially biases binding across the 5‑HT₁ receptor subfamily [1].

receptor selectivity off-target serotonin

Potency–Selectivity Balance Compared with the Highly Selective 5‑HT₁F Agonist LY‑344864

LY‑344864 is a full 5‑HT₁F agonist with a Kᵢ of 6 nM and >80‑fold selectivity over all other 5‑HT receptor subtypes [1]. The target compound has higher 5‑HT₁F affinity (Kᵢ = 2.20 nM) but a narrower selectivity margin (5‑fold over 5‑HT₁A, 64‑fold over 5‑HT₁D) [2]. This positions the target compound as a higher‑potency but less selective probe, suitable for experiments where strong 5‑HT₁F engagement is prioritized over an ultra‑clean selectivity profile.

agonist potency selectivity window tool compound

Regiochemical Differentiation: N‑1‑Piperidinyl‑Indole‑6‑Carboxamide vs. C‑3‑Piperidinyl‑Indole‑5‑Carboxamide Scaffold

The target compound bears the piperidine ring at the indole N‑1 position, with the 4‑fluorobenzamide attached at C‑6, whereas LY‑334370 places the piperidine at C‑3 and the benzamide at C‑5 [1][2]. This regiochemical inversion alters the dihedral angle between the indole core and the benzamide, modifies the pKₐ of the piperidine nitrogen, and changes the compound's metabolic soft spots. While both isomers share the molecular formula C₂₁H₂₂FN₃O (MW 351.42), the N‑1 substitution pattern confers distinct physicochemical properties that can influence solubility, permeability, and cytochrome P450 liability—factors that directly impact in vivo pharmacokinetics.

medicinal chemistry structure–activity relationship scaffold hopping

Optimal Experimental and Procurement Scenarios for 4‑Fluoro‑N‑(1‑(1‑methylpiperidin‑4‑yl)‑1H‑indol‑6‑yl)benzamide


5‑HT₁F Receptor Binding Assays Requiring Alternative Chemotype to LY‑334370

In radioligand displacement assays on human recombinant 5‑HT₁F, this compound provides a structurally distinct alternative to LY‑334370 while maintaining comparable target affinity (Kᵢ = 2.20 nM vs. 1.87 nM) [1]. Its different selectivity fingerprint—particularly enhanced separation over 5‑HT₁B (118‑fold vs. 101‑fold)—makes it suitable for counter‑screening panels where 5‑HT₁B‑mediated vasoconstrictive readouts must be minimized .

Medicinal Chemistry Scaffold‑Hopping Campaigns Based on Indole Regioisomerism

The N‑1‑piperidinyl‑indole‑6‑carboxamide scaffold represents a regioisomeric departure from the well‑characterized C‑3‑substituted indole 5‑HT₁F agonists. Procurement of this compound enables systematic SAR exploration around the indole N‑1 vector, a region that remains underrepresented in published 5‑HT₁F agonist patents. The distinct connectivity may yield differentiated ADMET properties compared to the C‑3‑linked series [1].

In Vitro Selectivity Profiling Against 5‑HT₁ Receptor Subtypes for Migraine Target Validation

With a characterized selectivity matrix across 5‑HT₁F (2.20 nM), 5‑HT₁A (11 nM), 5‑HT₁D (140 nM), and 5‑HT₁B (260 nM), this compound serves as a calibrated probe for deconvoluting 5‑HT₁ subtype contributions in native tissue preparations or recombinant systems [1]. Its intermediate selectivity window allows researchers to delineate 5‑HT₁F‑specific effects that may be masked by more highly selective tools such as LY‑344864.

Quote Request

Request a Quote for 4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.